4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid
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Overview
Description
4-Cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclobutyl group and the carboxylic acid functionality adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of cyclobutylamine with thiosemicarbazide, followed by cyclization with a suitable oxidizing agent to form the thiadiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Esters and amides.
Scientific Research Applications
4-Cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiadiazole ring can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid
- 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid
Comparison: 4-Cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This differentiates it from other thiadiazole derivatives, which may have different substituents such as methyl, phenyl, or ethyl groups. These differences can influence the compound’s reactivity, stability, and biological activity.
Properties
CAS No. |
1378841-69-0 |
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Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
4-cyclobutylthiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2S/c10-7(11)6-5(8-9-12-6)4-2-1-3-4/h4H,1-3H2,(H,10,11) |
InChI Key |
HUGWPGBOXSMVEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C(SN=N2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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